6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile
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Description
The compound “6-[1-(1,3-benzoxazol-2-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a benzoxazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a pyridine ring, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of benzoxazole derivatives has been studied extensively. An approach to the synthesis of new 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones and their 4-thioanalogs was developed . The 6-(1,3-benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-ones were built from o-aminophenol and acid I using 1,1′-carbonyldiimidazole (CDI) as a condensing reagent .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed by IR, 1H/13C-NMR, and mass spectrometry . The presence of IR absorption band at 3214 cm−1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives involve the use of o-aminophenol in reactions with acid imidazolides . This often requires additional dehydration after the acylation step .Physical And Chemical Properties Analysis
Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure, and an odor similar to pyridine . It is insoluble in water .Mechanism of Action
Target of Action
Similar compounds have been proposed asadenosine A2A receptor antagonists . Adenosine A2A receptors play a crucial role in the central nervous system and are involved in the regulation of coronary blood flow and immune response .
Mode of Action
It can be inferred that as an antagonist, it likely binds to the adenosine a2a receptors, preventing the action of adenosine, and thereby modulating the physiological processes controlled by these receptors .
Biochemical Pathways
Given its potential role as an adenosine a2a receptor antagonist, it may influence pathways related to neurotransmission, immune response, and coronary blood flow .
Pharmacokinetics
These properties would be crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
As a potential adenosine a2a receptor antagonist, it could modulate various physiological processes, including neurotransmission, immune response, and coronary blood flow .
Action Environment
Such factors could include pH, temperature, presence of other molecules, and specific conditions within the body .
properties
IUPAC Name |
6-[1-(1,3-benzoxazol-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c20-9-13-5-6-18(21-10-13)23-11-14-7-8-24(16(14)12-23)19-22-15-3-1-2-4-17(15)25-19/h1-6,10,14,16H,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUOQHBVNNVYMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C#N)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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